molecular formula C8H13N5O3 B14153108 N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 104958-89-6

N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

Katalognummer: B14153108
CAS-Nummer: 104958-89-6
Molekulargewicht: 227.22 g/mol
InChI-Schlüssel: WUBNTGPRUNECAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves the alkylation of 3-nitro-1H-1,2,4-triazole with butyl alcohols under acid-catalyzed conditions. The reaction is carried out in the presence of a strong acid such as concentrated sulfuric acid, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form more complex derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The triazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity to various targets.

Vergleich Mit ähnlichen Verbindungen

  • N-butyl-3-nitro-1,2,4-triazole
  • N-butyl-5-nitro-1,2,4-triazole
  • N-butyl-1,2,4-triazole

Comparison: N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is unique due to the presence of both a nitro group and a butyl group attached to the triazole ring. This combination imparts specific chemical and physical properties, such as increased stability and reactivity, making it distinct from other similar compounds .

Eigenschaften

CAS-Nummer

104958-89-6

Molekularformel

C8H13N5O3

Molekulargewicht

227.22 g/mol

IUPAC-Name

N-butyl-2-(3-nitro-1,2,4-triazol-1-yl)acetamide

InChI

InChI=1S/C8H13N5O3/c1-2-3-4-9-7(14)5-12-6-10-8(11-12)13(15)16/h6H,2-5H2,1H3,(H,9,14)

InChI-Schlüssel

WUBNTGPRUNECAV-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.